

Section 1: TRAPS (Tumor Necrosis Factor Receptor-Associated Periodic Syndrome)

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Compound of Interest

Compound Name: TRAP-7

Cat. No.: B130608

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Core Concept: TRAPS is an autosomal dominant autoinflammatory disorder caused by heterozygous mutations in the TNFRSF1A gene, which encodes the Tumor Necrosis Factor Receptor 1 (TNFR1). These mutations lead to recurrent, prolonged episodes of fever and localized inflammation.

Biological Function and Pathophysiology

The pathophysiology of TRAPS is complex and not fully elucidated, but it is primarily linked to the misfolding and intracellular accumulation of mutant TNFR1 protein.^[1] This leads to cellular stress and aberrant activation of innate immune pathways.^[1] Key proposed mechanisms include:

- **Defective Receptor Shedding:** Normally, the extracellular domain of TNFR1 can be cleaved from the cell surface to form soluble TNFR1 (sTNFR1), which acts as a decoy receptor to neutralize circulating TNF- α . Many TRAPS-associated mutations impair this shedding process, leading to lower levels of sTNFR1 and prolonged signaling from the cell surface.
- **Endoplasmic Reticulum (ER) Stress:** Misfolded mutant TNFR1 proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR).^[1] This ER stress can lead to the production of reactive oxygen species (ROS) and the activation of inflammatory signaling pathways, such as NF- κ B and the MAPK pathway, independent of TNF- α binding.^{[1][2]}
- **Hyper-responsiveness to Stimuli:** Leukocytes from TRAPS patients exhibit hyper-responsiveness to stimuli like lipopolysaccharide (LPS), leading to elevated production of

pro-inflammatory cytokines.

Quantitative Data

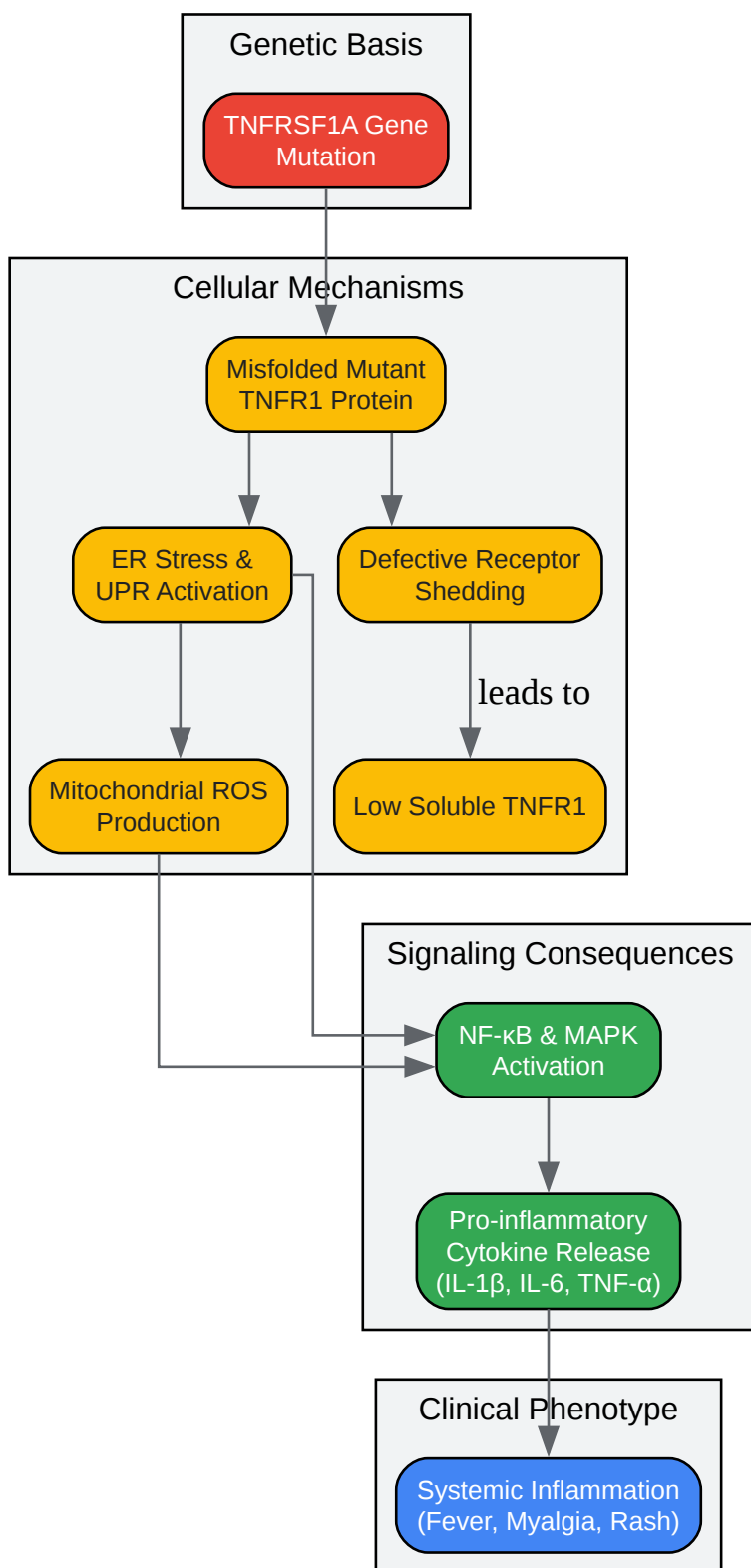
TNFRSF1A Mutation	Category	Typical Phenotype	Risk of Amyloidosis
C30R, C33Y, C52F, C73R, C88Y	Cysteine Residue Mutations	Severe, early-onset, long febrile episodes, prominent musculoskeletal pain.	High
T50M, F112I	Non-Cysteine Structural Mutations	Moderate to severe phenotype.	Moderate
R92Q, P46L	Low-Penetrance Variants	Milder, variable phenotype, sometimes asymptomatic. Also found in healthy populations.	Low

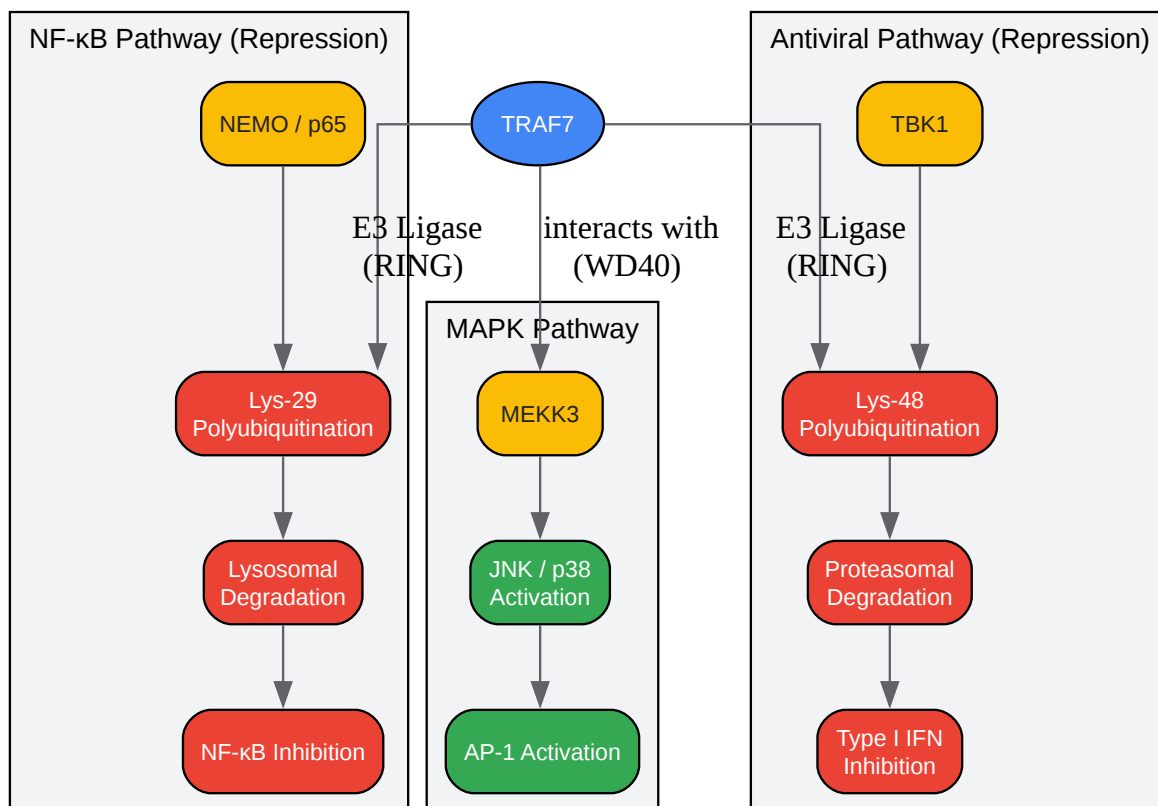
Data compiled from multiple sources indicating genotype-phenotype correlations.

Analyte	Patient Status	Observation	Fold Change vs. Healthy Controls (Approx.)
IL-6	Symptomatic	Significantly Elevated	>10-fold
TNF- α	Symptomatic	Significantly Elevated	~5 to 10-fold
IL-1 β	Symptomatic	Significantly Elevated	~5 to 10-fold
Soluble TNFR1 (sTNFR1)	Between Attacks	Significantly Decreased	~0.5 to 0.7-fold

This table summarizes typical findings from studies comparing cytokine levels in TRAPS patients to healthy controls. Absolute values vary significantly between studies and individuals.

Signaling and Pathogenic Pathways





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References

- 1. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Revisiting TNF Receptor-Associated Periodic Syndrome (TRAPS): Current Perspectives | MDPI [mdpi.com]
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